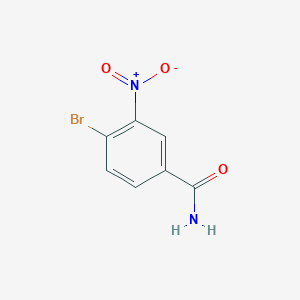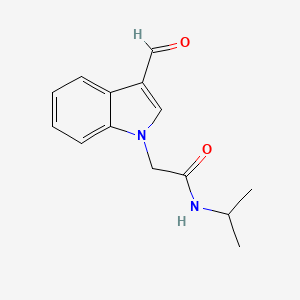
2-(3-ホルミルインドール-1-イル)-N-イソプロピルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group attached to the indole ring and an isopropyl group attached to the acetamide moiety.
科学的研究の応用
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole ring is then formylated using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Acetamide Formation: The formylated indole is then reacted with isopropylamine and acetic anhydride to form the final product, 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 2-(3-Carboxy-indol-1-yl)-N-isopropyl-acetamide.
Reduction: 2-(3-Hydroxymethyl-indol-1-yl)-N-isopropyl-acetamide.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The indole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide
- 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide
Uniqueness
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. The isopropyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications compared to its analogs with different substituents.
特性
IUPAC Name |
2-(3-formylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPAMHQYNLEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359570 |
Source


|
| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708284-70-2 |
Source


|
| Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
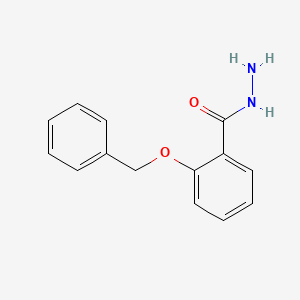

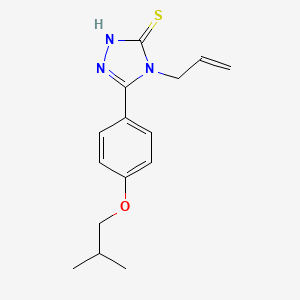
![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)
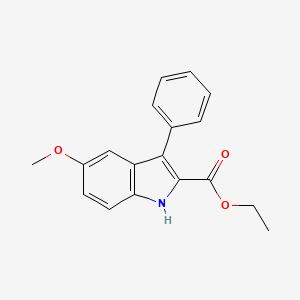
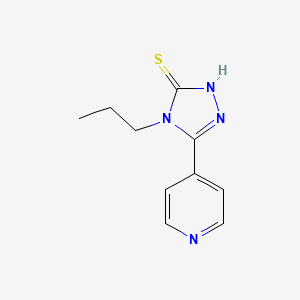
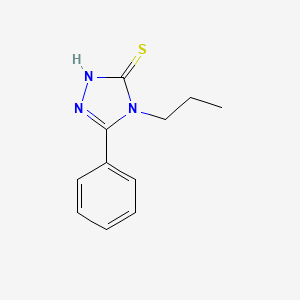
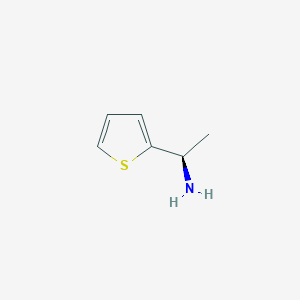
![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
